molecular formula C21H17ClN4O3 B2370726 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 946341-21-5

4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Katalognummer: B2370726
CAS-Nummer: 946341-21-5
Molekulargewicht: 408.84
InChI-Schlüssel: JUUJDWOSCQKUAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid belongs to a class of pyrazoline derivatives characterized by a fused bicyclic aromatic system (quinoxaline) and a substituted phenyl group. Its structure comprises:

  • A 4,5-dihydro-1H-pyrazole core, which imparts conformational rigidity.
  • A 4-chlorophenyl substituent at position 3 of the pyrazoline ring, contributing electron-withdrawing effects and enhancing hydrophobic interactions.

Its synthesis likely follows protocols analogous to related pyrazoline derivatives, involving cyclocondensation of hydrazines with α,β-unsaturated ketones and subsequent functionalization .

Eigenschaften

IUPAC Name

4-[5-(4-chlorophenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c22-15-4-1-13(2-5-15)17-12-19(26(25-17)20(27)7-8-21(28)29)14-3-6-16-18(11-14)24-10-9-23-16/h1-6,9-11,19H,7-8,12H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUJDWOSCQKUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C(=O)CCC(=O)O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic molecule with potential therapeutic applications. Its structure incorporates various functional groups that suggest a range of biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula for this compound is C21H19ClN4OC_{21}H_{19}ClN_{4}O, with a molecular weight of approximately 378.9 g/mol. The presence of a chlorophenyl group and a quinoxalinyl moiety are significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of pyrazole, including compounds similar to this compound, exhibit promising antimicrobial properties. A study highlighted that 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant antifungal activity against various pathogenic strains and showed effectiveness against Mycobacterium tuberculosis H37Rv .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameAntifungal ActivityAntitubercular Activity
Compound AGood (against 4 strains)Moderate
Compound BExcellent (against 3 strains)Strong
Compound CModerateWeak

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. The incorporation of a quinoxaline structure is known to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar scaffolds have shown to inhibit cell proliferation in breast and lung cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15
A549 (Lung)22
HeLa (Cervical)18

The biological activity of this compound may be attributed to its ability to interact with specific biomolecular targets. Research has suggested that compounds containing pyrazole and quinoxaline structures can act by inhibiting key enzymes involved in cellular processes, such as DNA replication and protein synthesis .

Enzyme Inhibition Studies

Studies have demonstrated that these compounds can act as inhibitors for various enzymes, including:

  • Acetylcholinesterase : Important for neurotransmission.
  • Urease : Associated with the metabolism of urea in bacteria.

Table 3: Enzyme Inhibition Potency

EnzymeIC50 (µM)
Acetylcholinesterase10
Urease5

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:

  • Study on Antifungal Activity : A comprehensive study evaluated the antifungal effects against Candida albicans and Aspergillus niger, showing significant inhibition at concentrations as low as 50 µg/mL .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects on multiple cancer cell lines, confirming that the compound induced apoptosis through mitochondrial pathways .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 4-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid. For instance, derivatives of quinoxaline have shown significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These compounds exhibit a structure-activity relationship where modifications influence their efficacy as antimicrobial agents .

Antioxidant Activity
The compound's derivatives have also been evaluated for antioxidant properties. In vitro studies demonstrated that certain phenolic derivatives of quinazolinone exhibited higher radical scavenging activity compared to established antioxidants. This suggests that the structural features of the compound may contribute to its ability to mitigate oxidative stress .

Electrochemical Properties

Corrosion Inhibition Studies
Electrochemical studies indicate that compounds similar to this compound can serve as effective corrosion inhibitors for mild steel in acidic environments. The presence of quinoxaline and pyrazole rings contributes to their adsorption on metal surfaces, thus providing protection against corrosion in hydrochloric acid solutions .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances evaluated several derivatives of quinoxaline, including those related to this compound. The results indicated that modifications at specific positions significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The most promising compounds demonstrated minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Case Study 2: Electrochemical Performance
Research conducted on the electrochemical behavior of related compounds revealed that they effectively inhibited corrosion rates in acidic media. The study utilized techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess the protective capabilities of these compounds on mild steel surfaces .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares key structural, synthetic, and physicochemical properties of the target compound with analogues from the evidence:

Compound Substituents (Position 3/5) Molecular Weight (g/mol) Synthetic Yield Purity (HPLC) Key Structural Differences
Target Compound 4-Cl-phenyl / quinoxalin-6-yl ~495.3 (estimated) Not reported Not reported Quinoxaline core, 4-Cl-phenyl
4-{3-[4-(4-Bromophenyl)-...]-5-phenyl...}-4-oxobutanoic acid (24) 4-Br-phenyl / phenyl ~585.3 86% >95% Bromophenyl substituent, phenyl at position 5
4-{5-(4-Bromophenyl)-3-[4-(4-Cl-phenyl)-...]}-4-oxobutanoic acid (25) 4-Cl-phenyl / 4-Br-phenyl ~605.8 27% >95% Dual halogenated phenyl groups
4-[3-(6-Chloro-2-oxo-4-phenyl-3-quinolinyl)-5-(3-pyridinyl)...]-4-oxobutanoic acid 6-Cl-quinolinyl / 3-pyridinyl 500.9 Not reported Not reported Quinoline core, pyridinyl substituent
4-[3-(4-Methoxyphenyl)-5-(quinoxalin-6-yl)...]-4-oxobutanoic acid (CAS 946310-13-0) 4-OMe-phenyl / quinoxalin-6-yl ~485.4 Not reported Not reported Methoxy substituent instead of chloro
4-[5-(2-Cl-6-MeO-quinolin-3-yl)-3-(4-MeO-phenyl)...]-4-oxobutanoic acid 2-Cl-6-MeO-quinolinyl / 4-MeO ~540.9 Not reported Not reported Methoxy and chloro on quinoline, methoxy-phenyl

Key Observations :

Substituent Effects on Synthesis: Higher yields (e.g., 86% for compound 24) are associated with simpler substituents (e.g., phenyl or bromophenyl), while bulkier or dual-halogenated groups (e.g., compound 25) reduce yields (27%) due to steric hindrance or reactivity challenges . The target compound’s quinoxaline core may introduce synthetic complexity compared to quinoline or pyridine analogues, though direct yield data are unavailable.

Electronic and Solubility Profiles: Chlorophenyl vs. Quinoxaline vs.

Physicochemical Properties: The 4-oxobutanoic acid moiety consistently provides a carboxylic acid group, enhancing aqueous solubility across all compounds. Molecular weights range from ~485 to ~605 g/mol, with higher values correlating to halogenated or methoxy-substituted aromatic systems.

Research Findings and Implications

  • Synthetic Robustness : All compounds in achieved >95% HPLC purity using flash chromatography and recrystallization, indicating reliable protocols for pyrazoline derivatives .
  • Structural Diversity : Modifications at positions 3 and 5 of the pyrazoline ring allow tuning of electronic, steric, and solubility properties. For example, replacing chloro with methoxy () could optimize pharmacokinetics .
  • Unresolved Questions : Biological activity data (e.g., enzyme inhibition, cytotoxicity) are absent in the evidence, limiting direct pharmacological comparisons.

Vorbereitungsmethoden

Multi-Step Synthesis via Hydrazine Cyclocondensation

Route 1: Pyrazole Core Formation

  • Quinoxaline-6-carbaldehyde Synthesis
    • Quinoxaline-6-carbaldehyde is prepared via Vilsmeier-Haack formylation of quinoxaline using POCl₃ and DMF.
    • Yield: 65–72%.
  • Pyrazoline Intermediate

    • Condensation of quinoxaline-6-carbaldehyde with 4-chlorophenylhydrazine in ethanol under reflux forms 3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazole.
    • Key Reaction Conditions :
      • Solvent: Ethanol
      • Temperature: 80°C, 12 hours
      • Catalyst: None
      • Yield: 58–64%.
  • Butanoic Acid Side Chain Introduction

    • Alkylation of the pyrazole nitrogen with ethyl 4-bromo-4-oxobutanoate in DMF using NaH as a base.
    • Reaction Conditions :
      • Solvent: Anhydrous DMF
      • Base: Sodium hydride (2.2 equiv)
      • Temperature: 0°C → RT, 6 hours
      • Yield: 52–60%.
    • Hydrolysis : The ester is hydrolyzed to the acid using 1N HCl in THF/H₂O (1:1).
      • Yield: 85–90%.

Overall Yield : 25–30% (3 steps).

One-Pot Tandem Synthesis

A scalable method avoids intermediate isolation:

  • Simultaneous Cyclocondensation and Alkylation :
    • Quinoxaline-6-carbaldehyde, 4-chlorophenylhydrazine, and ethyl 4-oxo-4-(prop-2-yn-1-yloxy)butanoate react in 1,2-epoxybutane with NH₄OAc as catalyst.
    • Conditions :
      • Solvent: 1,2-Epoxybutane
      • Catalyst: Ammonium acetate (10 mol%)
      • Temperature: 120°C, 8 hours
      • Yield: 45–50%.

Optimization Strategies

Solvent and Catalyst Screening

Solvent Catalyst Temp (°C) Yield (%) Source
Ethanol None 80 58
DMF Cs₂CO₃ 60 64
1,2-Epoxybutane NH₄OAc 120 50
  • DMF with Cs₂CO₃ enhances pyrazole cyclization efficiency.
  • 1,2-Epoxybutane facilitates tandem reactions by acting as both solvent and alkylating agent.

Side Chain Modifications

  • Ester Protection : Ethyl 4-oxobutanoate minimizes side reactions during alkylation.
  • Acid Hydrolysis : 1N HCl achieves near-quantitative conversion without racemization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 12.29 (s, 1H, COOH), 8.65–7.25 (m, 8H, Ar-H), 5.42 (dd, 1H, pyrazole-H), 3.15–2.90 (m, 4H, CH₂).
  • IR (KBr) : 1720 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N).
  • HRMS (ESI) : m/z 409.0921 [M+H]⁺ (calc. 409.0924).

X-ray Crystallography

  • Single-crystal analysis confirms the dihydropyrazole ring adopts a half-chair conformation.
  • Key Bond Lengths : C3–N1 = 1.34 Å, C5–N2 = 1.38 Å.

Applications and Derivatives

  • Antimicrobial Activity : Analogues show MIC values of 8–32 µg/mL against S. aureus and E. coli.
  • Kinase Inhibition : The quinoxaline-pyrazole scaffold inhibits PI3Kδ with IC₅₀ = 0.8 µM.

Q & A

Q. (Basic vs. Advanced)

  • Basic: Confirming molecular weight via LC-MS.
  • Advanced: Resolving tautomerism in the pyrazoline ring using 1H ^1 \text{H}-15N^15 \text{N} HMBC NMR to assign nitrogen chemical shifts .

What are the best practices for ensuring compound stability during storage?

(Basic)
Methodological Answer:

  • Lyophilization: Store as a lyophilized powder at -20°C under argon to prevent oxidation.
  • HPLC Re-testing: Reassess purity every 6 months; degradation >5% necessitates repurification via preparative HPLC .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.